1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]isoindoline-5-carboxylic acid
Overview
Description
1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]isoindoline-5-carboxylic acid is a useful research compound. Its molecular formula is C18H12N4O4 and its molecular weight is 348.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as n-isoindoline-1,3-dione heterocycles, have been studied for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Mode of Action
It is known that the reactivity of n-isoindoline-1,3-diones and their potential applications in different fields are being explored .
Biochemical Pathways
It is known that n-isoindoline-1,3-diones heterocycles have diverse chemical reactivity and promising applications .
Pharmacokinetics
It is known that understanding the structure–activity relationships and biological properties of n-isoindoline-1,3-dione derivatives is important for unlocking their potential as therapeutic agents .
Action Environment
It is known that the need for sustainable and environmentally friendly synthetic approaches in this field is underscored .
Biochemical Analysis
Biochemical Properties
1,3-Dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]isoindoline-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells . The nature of these interactions often involves binding to the active sites of enzymes, leading to changes in their conformation and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can modulate cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production within cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes, leading to their inhibition or activation, which in turn affects the biochemical pathways they regulate . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to changes in its activity and effects on cellular function . Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular processes, including changes in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity and promoting cell survival . At high doses, it can induce toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, this compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in the production of ATP and other metabolites. Additionally, it can affect the levels of cofactors such as NADH and FADH2, further modulating metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and effects on cellular function. For instance, it may accumulate in the mitochondria, where it can affect mitochondrial metabolism and energy production.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression. Alternatively, it may be targeted to the endoplasmic reticulum or Golgi apparatus, where it can influence protein folding and trafficking.
Properties
IUPAC Name |
1,3-dioxo-2-[4-(1,2,4-triazol-1-ylmethyl)phenyl]isoindole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O4/c23-16-14-6-3-12(18(25)26)7-15(14)17(24)22(16)13-4-1-11(2-5-13)8-21-10-19-9-20-21/h1-7,9-10H,8H2,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPPSPHYBYRHJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.